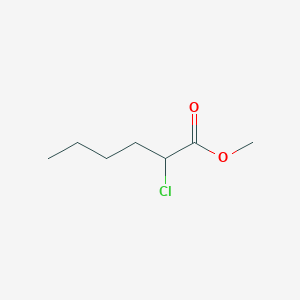

Methyl 2-chlorohexanoate

Description

Structure

3D Structure

Properties

CAS No. |

14925-60-1 |

|---|---|

Molecular Formula |

C7H13ClO2 |

Molecular Weight |

164.63 g/mol |

IUPAC Name |

methyl 2-chlorohexanoate |

InChI |

InChI=1S/C7H13ClO2/c1-3-4-5-6(8)7(9)10-2/h6H,3-5H2,1-2H3 |

InChI Key |

ZKEGALQDZGNQIK-UHFFFAOYSA-N |

SMILES |

CCCCC(C(=O)OC)Cl |

Canonical SMILES |

CCCCC(C(=O)OC)Cl |

Other CAS No. |

14925-60-1 |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 2 Chlorohexanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy stands as the cornerstone of molecular structure determination in organic chemistry, offering detailed information about the carbon-hydrogen framework. uobabylon.edu.iq

Analysis of ¹H and ¹³C NMR Spectra

The ¹H NMR spectrum of methyl 2-chlorohexanoate provides critical information about the electronic environment of each proton. The methoxy (B1213986) group (-OCH₃) protons are expected to appear as a singlet, being chemically distinct. The proton at the chiral center (C2), directly attached to the electron-withdrawing chlorine atom, will appear as a multiplet further downfield. The protons of the butyl chain will exhibit complex splitting patterns due to coupling with adjacent protons.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom. oregonstate.edu The carbonyl carbon (C=O) of the ester group is characteristically found at the low-field end of the spectrum, typically in the 160-180 ppm range. researchgate.net The carbon atom bonded to the chlorine (C2) is also significantly deshielded. The remaining carbons of the hexanoate (B1226103) chain and the methoxy group resonate at higher field strengths. nih.govoregonstate.edu Spectral data available in public databases confirm these general features. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Position | Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| C1 | Carbonyl | - | 165-190 |

| C2 | C-Cl | ~4.0-4.5 (CH) | 55-80 |

| C3-C5 | Alkyl Chain | ~1.3-2.0 (CH₂) | 10-50 |

| C6 | Terminal Methyl | ~0.9 (CH₃) | 10-50 |

Note: These are generalized predictions. Actual values can vary based on solvent and experimental conditions. oregonstate.eduresearchgate.net

Computational Prediction of ¹³C NMR Chemical Shifts and Structural Ranking

Modern computational chemistry offers powerful tools for predicting NMR spectra, which can be invaluable for confirming structural assignments and distinguishing between isomers. nih.gov Methods like Density Functional Theory (DFT) can calculate the magnetic shielding of each nucleus, which is then converted into a chemical shift. ualberta.ca These predictions have become increasingly accurate, with some approaches achieving root-mean-squared errors of less than 2 ppm for carbon shifts. mdpi.com

For a molecule like this compound, computational prediction can definitively assign each ¹³C signal. This process is particularly useful in automated structure elucidation where numerous potential isomers might be generated from a molecular formula. By comparing the computationally predicted spectrum for each isomer against the experimental spectrum, the correct structure can be identified with a high degree of confidence. mdpi.com However, the accuracy can be lower for carbons directly bonded to heavy halogen atoms, where relativistic effects that are not always accounted for in standard calculations can cause deviations. researchgate.net

Application of Multi-Dimensional NMR Techniques in Complex Mixture Analysis

While 1D NMR is powerful, complex mixtures often lead to significant signal overlap, complicating analysis. nih.govresearchgate.net Multidimensional NMR techniques, such as COSY, HSQC, and HMBC, are essential for disentangling these crowded spectra. acs.org

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show correlations between the C2 proton and the C3 protons, and sequentially along the butyl chain, confirming the connectivity of the alkyl fragment.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded carbon and proton atoms. nih.gov An HSQC spectrum of this compound would show a cross-peak connecting the C2 proton signal to the C2 carbon signal, the methoxy proton signal to the methoxy carbon signal, and so on for each C-H bond. This is a definitive method for assigning carbon resonances based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are separated by two or three bonds. This is crucial for identifying quaternary carbons and piecing together different fragments of a molecule. In this compound, an HMBC spectrum could show a correlation from the methoxy protons to the carbonyl carbon (C1), and from the C3 protons to the C2 carbon, providing unambiguous evidence of the ester and chloro-substituted positions.

The application of these techniques, especially isotope-filtered methods, is a powerful strategy for structural determination of individual components within complex mixtures without prior separation. rsc.org

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic "fingerprint" based on its functional groups. msu.eduscispace.com

The IR spectrum of this compound is dominated by several key absorptions. A strong, sharp peak is expected in the region of 1735-1750 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration of the saturated ester. rsc.orgpressbooks.pub The C-O single bond stretches will appear in the 1100-1300 cm⁻¹ region. The C-Cl stretch typically gives rise to a band in the 600-800 cm⁻¹ range. libretexts.org Finally, C-H stretching vibrations from the alkyl chain and methoxy group will be prominent in the 2850-3000 cm⁻¹ range. spectroscopyonline.com

Raman spectroscopy provides complementary information. While the C=O stretch is also visible in Raman, non-polar bonds often give stronger signals. Therefore, the C-C backbone and C-H vibrations can be particularly clear. The analysis of Raman spectra, often supported by DFT calculations, can help to confirm the structural assignments made by IR and NMR. mdpi.comresearchgate.net

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |

|---|---|---|---|

| C-H (Alkyl) | Stretch | 2850-3000 | 2850-3000 |

| C=O (Ester) | Stretch | 1735-1750 (Strong) | 1735-1750 (Moderate) |

| C-O (Ester) | Stretch | 1100-1300 | Variable |

| C-Cl | Stretch | 600-800 | 600-800 |

Source: General IR/Raman correlation tables. msu.edulibretexts.orgspectroscopyonline.com

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through analysis of fragmentation patterns, valuable structural information. youtube.com

For this compound, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (164.63 g/mol ). nist.govnih.gov Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic [M+2]⁺ peak will be present at about one-third the intensity of the molecular ion peak.

The fragmentation of this compound under electron ionization (EI) is expected to follow predictable pathways for esters and halogenated compounds: libretexts.org

Alpha-cleavage: The bond between C1 and C2 or C2 and C3 can break. Cleavage between C1 and C2 would lead to the loss of the butyl-chloro group.

Loss of the methoxy group: A common fragmentation for methyl esters is the loss of the •OCH₃ radical (m/z 31), resulting in a prominent acylium ion peak at m/z 133/135.

Loss of the methoxycarbonyl group: Loss of •COOCH₃ (m/z 59) is another possibility.

McLafferty Rearrangement: If a gamma-hydrogen is available on the alkyl chain, a rearrangement can occur, leading to the elimination of an alkene and the formation of a radical cation.

Loss of HCl: Elimination of a neutral hydrogen chloride molecule (m/z 36) from the molecular ion is also a potential fragmentation pathway.

Analyzing these fragment ions allows for the reconstruction of the molecule's structure, confirming the presence and location of the chloro and ester functional groups. docbrown.info

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. uobabylon.edu.iq The chromophores present in a molecule determine the wavelengths at which it absorbs. bspublications.net

This compound, as a saturated ester, lacks extensive conjugation or aromatic systems. uobabylon.edu.iq Its primary chromophore is the carbonyl group (C=O) of the ester. Saturated aldehydes, ketones, and esters typically exhibit a weak absorption band in the UV region corresponding to an n→π* (non-bonding to anti-bonding pi orbital) transition. nih.gov This transition is formally forbidden and thus results in a low molar absorptivity. For saturated esters, this peak is generally found around 200-215 nm. uobabylon.edu.iq The presence of impurities, such as unsaturated carbonyl compounds, can sometimes lead to weak absorptions at longer wavelengths. nih.gov Therefore, the UV-Vis spectrum of a pure sample of this compound is expected to be relatively simple, showing only a weak absorption at the lower end of the conventional UV range. rsc.orgresearchgate.net

Integration of Chromatographic Techniques for Purity Assessment and Isomer Separation

The comprehensive characterization of this compound necessitates the use of high-resolution chromatographic techniques. These methods are indispensable for determining the purity of a sample and for the challenging task of separating its various isomers, including positional and stereoisomers. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary tools employed for these analytical objectives.

Purity Assessment using Gas Chromatography (GC)

Gas chromatography is a cornerstone technique for assessing the purity of volatile and semi-volatile compounds like this compound. libretexts.orgtajhizkala.ir The method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. tajhizkala.ir For routine purity analysis, a standard non-polar or medium-polarity capillary column is typically used in conjunction with a flame ionization detector (FID), which offers high sensitivity for organic compounds.

The purity is determined by introducing a specimen into the chromatograph, where it is separated from impurities such as residual starting materials, solvents, or byproducts. tajhizkala.ir The resulting chromatogram displays peaks corresponding to each separated component, with the area of the this compound peak relative to the total area of all peaks providing a quantitative measure of its purity. libretexts.org For enhanced accuracy, this chromatographic data can be normalized by accounting for non-volatile impurities, water content, and acidity, which are measured by separate procedures. tajhizkala.ir The Kovats retention index, a relative measure of retention time, has been experimentally determined for this compound on both standard non-polar (1047) and polar (1436, 1470) stationary phases. nih.gov

Table 1: Representative GC Conditions for Purity Analysis of this compound

| Parameter | Condition | Purpose | Citation |

| Instrument | Gas Chromatograph with FID | Standard setup for volatile organic compound analysis | tajhizkala.ir |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) | General-purpose column for separating a wide range of compounds | libretexts.org |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase to transport the analyte through the column | tajhizkala.ir |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample | N/A |

| Oven Program | 80 °C (hold 2 min), ramp to 240 °C at 10 °C/min | Programmed temperature gradient to separate compounds with different boiling points | researchgate.net |

| Detector | Flame Ionization Detector (FID) | High sensitivity detection of organic analytes | chrom-china.com |

| Detector Temp | 280 °C | Prevents condensation of separated components | N/A |

| Expected RT | Dependent on exact conditions, but relative to Kovats Index 1047 (non-polar) | Identification and quantification of the target compound | nih.gov |

Separation of Isomers

The structural complexity of this compound gives rise to isomers that can be difficult to separate. These include positional isomers, where the chlorine atom is located at a different position on the hexanoate chain, and enantiomers, which are non-superimposable mirror images.

Positional Isomer Separation

Positional isomers, such as Methyl 3-chlorohexanoate or Methyl 6-chlorohexanoate, often exhibit very similar physical properties, making their separation challenging. core.ac.uk The separation of these types of isomers by GC requires capillary columns with highly selective stationary phases. vurup.sk Liquid crystalline stationary phases, for instance, are uniquely capable of separating isomers based on subtle differences in their molecular shape. vurup.sk Alternatively, highly polar stationary phases like those containing polyethylene (B3416737) glycol (e.g., Carbowax) can achieve separation of positional isomers where non-polar phases fail. vurup.sk High-performance liquid chromatography (HPLC) can also serve as a preparative technique to isolate fractions of isomers, which are then analyzed in detail by capillary GC. nih.gov

Table 2: Illustrative GC Systems for Positional Isomer Separation of Chlorohexanoate Methyl Esters

| Stationary Phase Type | Principle of Separation | Target Isomers | Example Column | Citation |

| Standard Non-Polar | Boiling Point | Limited separation of close-boiling isomers | HP-5MS, DB-1 | researchgate.net |

| Polar | Polarity & Dipole Interactions | Methyl 2-, 3-, 4-, 5-, 6-chlorohexanoate | Carbowax 20M, Silar-5 CP | vurup.sknih.gov |

| Liquid Crystalline | Molecular Shape & Rigidity | Isomers with different molecular linearity/planarity | e.g., 4-pentylphenyl-4-methoxythiolbenzoate | vurup.sk |

Enantiomeric (Chiral) Separation

This compound possesses a chiral center at the second carbon atom (C-2), meaning it exists as a pair of enantiomers: (R)-Methyl 2-chlorohexanoate and (S)-Methyl 2-chlorohexanoate. Since enantiomers have identical physical properties in a non-chiral environment, their separation requires a chiral stationary phase (CSP). chrom-china.com Chiral capillary gas chromatography is a powerful technique for this purpose. chrom-china.com

The most common approach involves the use of CSPs based on cyclodextrin (B1172386) derivatives. mdpi.com These chiral selectors, such as permethylated β-cyclodextrin, form transient diastereomeric complexes with the enantiomers of the analyte, leading to different retention times. mdpi.com The effectiveness of the separation is highly dependent on the specific cyclodextrin used and the functional groups of the analyte that interact with the chiral selector. chrom-china.commdpi.com

Table 3: Hypothetical Chiral GC Method for Enantioseparation of this compound

| Parameter | Condition | Purpose | Citation |

| Instrument | Gas Chromatograph with FID | Standard setup for volatile organic compound analysis | chrom-china.com |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness with a chiral stationary phase | Enantioselective separation | chrom-china.com |

| Chiral Phase | e.g., 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin | Forms diastereomeric complexes with enantiomers, enabling separation | chrom-china.com |

| Carrier Gas | Hydrogen | Provides good efficiency at high flow rates | tajhizkala.ir |

| Oven Temperature | Isothermal, e.g., 100-140 °C | Optimized temperature is crucial for achieving resolution | mdpi.com |

| Expected Elution | Two separate peaks for (R)- and (S)-enantiomers | Quantification of enantiomeric purity or excess | mdpi.com |

High-performance liquid chromatography can also be employed for chiral separations, often using columns packed with a chiral stationary phase derived from polysaccharides or other chiral selectors. Furthermore, HPLC is a valuable tool for monitoring the progress of reactions involving chloro-esters. epo.org In some applications, reversed-phase HPLC is used to separate analytes from complex matrices before quantification. nih.gov

Mechanistic Investigations of Reactions Involving Methyl 2 Chlorohexanoate

Elucidation of Reaction Pathways in α-Chlorination Processes

The α-chlorination of carbonyl compounds, including esters like methyl hexanoate (B1226103), is a foundational transformation in organic synthesis. The introduction of a chlorine atom at the α-position (the carbon atom adjacent to the carbonyl group) can proceed through several mechanistic pathways, primarily dependent on the reaction conditions (acidic, basic, or radical).

Under acidic conditions, the α-chlorination of methyl hexanoate to form methyl 2-chlorohexanoate is generally understood to proceed via an enol intermediate. The mechanism can be outlined in the following steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon and enhances the acidity of the α-hydrogens.

Enolization: A weak base (such as the solvent or the conjugate base of the acid catalyst) removes a proton from the α-carbon, leading to the formation of an enol tautomer. The formation of the enol is typically the rate-determining step in this process.

Nucleophilic Attack by the Enol: The electron-rich double bond of the enol then acts as a nucleophile, attacking an electrophilic chlorine source, such as molecular chlorine (Cl₂) or N-chlorosuccinimide (NCS).

Deprotonation: The resulting protonated α-chloro ester is then deprotonated, usually by the solvent or another weak base, to yield the final product, this compound, and regenerate the acid catalyst.

Alternatively, under basic conditions, the reaction proceeds through an enolate intermediate. This pathway involves the deprotonation of the α-carbon by a strong base to form an enolate anion, which then attacks the electrophilic chlorine source. However, for esters, this method can be complicated by competing reactions such as saponification.

The choice of chlorinating agent and reaction conditions can significantly influence the reaction pathway and the selectivity of the chlorination.

Analysis of Elimination-Substitution Competition in Synthesis Environments

This compound, being a secondary alkyl halide, can undergo both nucleophilic substitution (S\N) and elimination (E) reactions when treated with a nucleophile or a base. The competition between these two pathways is a critical consideration in synthetic applications, as it dictates the nature of the product formed.

Nucleophilic Substitution (S\N): In a substitution reaction, the nucleophile replaces the chloride ion. This can occur via two primary mechanisms:

S\N\2 (Bimolecular Nucleophilic Substitution): This is a one-step process where the nucleophile attacks the carbon atom bearing the chlorine from the backside, leading to an inversion of stereochemistry. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents.

S\N\1 (Unimolecular Nucleophilic Substitution): This is a two-step process involving the formation of a carbocation intermediate, which is then attacked by the nucleophile. This pathway is favored by weak nucleophiles, polar protic solvents, and substrates that can form stable carbocations.

Elimination (E): In an elimination reaction, a base removes a proton from a carbon atom adjacent to the one bearing the chlorine, leading to the formation of a double bond (an alkene). This can also occur via two main mechanisms:

E2 (Bimolecular Elimination): This is a one-step, concerted process where the base removes a proton, and the leaving group departs simultaneously. It is favored by strong, sterically hindered bases.

E1 (Unimolecular Elimination): This is a two-step process that proceeds through the same carbocation intermediate as the S\N\1 reaction. It is favored by weak bases and conditions that promote carbocation formation.

The outcome of the reaction is influenced by several factors, as summarized in the table below.

| Factor | Favors Substitution (S\N) | Favors Elimination (E) | Rationale for this compound |

| Substrate Structure | Primary > Secondary >> Tertiary | Tertiary > Secondary > Primary | As a secondary halide, it is susceptible to both pathways. |

| Nucleophile/Base Strength | Strong, non-bulky nucleophiles (e.g., I⁻, RS⁻) | Strong, bulky bases (e.g., t-BuO⁻) | The choice of reagent is critical in directing the reaction. |

| Solvent | Polar aprotic (e.g., Acetone, DMSO) for S\N\2; Polar protic (e.g., H₂O, EtOH) for S\N\1 | Less polar solvents can favor E2. | Solvent choice can be used to modulate the reaction outcome. |

| Temperature | Lower temperatures | Higher temperatures | Increased temperature provides the activation energy for elimination. |

For this compound, the presence of the ester group can also influence the acidity of the α-proton, potentially affecting the regioselectivity of elimination.

Characterization of Radical Intermediates and Their Role in Reactivity

While ionic pathways are common for many reactions of α-chloro esters, the involvement of radical intermediates has also been characterized, particularly in certain chlorination and cross-coupling reactions. The formation of radical intermediates can be initiated by light, heat, or a radical initiator.

In the context of α-chlorination, a radical mechanism can be initiated by the homolytic cleavage of a chlorine-chlorine bond in Cl₂ to form two chlorine radicals (Cl•). A chlorine radical can then abstract a hydrogen atom from the α-carbon of methyl hexanoate to generate a carbon-centered radical. This radical then reacts with another molecule of Cl₂ to form this compound and a new chlorine radical, thus propagating the chain reaction.

The stability of the α-carbonyl radical intermediate is a key factor in the regioselectivity of radical halogenation. The adjacent carbonyl group can stabilize the radical through resonance, making the α-position particularly susceptible to hydrogen abstraction.

Furthermore, radical intermediates play a crucial role in certain transition metal-catalyzed cross-coupling reactions of α-chloroesters. For instance, in iron-catalyzed enantioselective cross-coupling reactions of α-chloroesters with Grignard reagents, experimental evidence suggests the formation of an alkyl radical intermediate. semanticscholar.org This radical then undergoes enantioconvergent arylation. semanticscholar.org The characterization of these transient radical species often relies on indirect methods, such as radical trap experiments and stereochemical outcomes, as well as computational studies.

Oxidative Transformations and Site-Selectivity, Including Remote C(sp³)–H Bond Oxygenation

The oxidation of esters can lead to a variety of functionalized products. While the α-position is activated by the carbonyl group, selective oxidation at other positions along the alkyl chain presents a significant synthetic challenge. Recent advances have focused on achieving site-selectivity in C(sp³)–H bond oxygenation, including at remote positions.

While specific studies on the oxidative transformations of this compound are not extensively documented, general principles of C-H oxidation can be applied. The presence of the electron-withdrawing chlorine atom at the α-position deactivates this site towards further electrophilic attack and can influence the reactivity of the rest of the molecule.

Directed C-H oxidation, where a directing group guides a catalyst to a specific C-H bond, is a powerful strategy for achieving site-selectivity. For a molecule like this compound, the ester group itself can act as a weak directing group.

Non-directed, radical-based C-H oxidation often shows a preference for weaker C-H bonds (tertiary > secondary > primary). In the hexanoate chain of this compound, the methylene (B1212753) (CH₂) groups at C3, C4, and C5 have similar bond dissociation energies, making selective oxidation challenging without a directing influence.

Research on related systems has shown that manganese-catalyzed oxidations with hydrogen peroxide can achieve high selectivity for remote methylenic sites in alkyl esters. escholarship.org This selectivity is attributed to a polarity enhancement effect, where the electron-withdrawing functional group and solvent interactions deactivate proximal C-H bonds, favoring oxidation at more remote positions. escholarship.org The table below illustrates the site-selectivity observed in the oxidation of a related 1-hexyl ester.

| Substrate | Position of Oxidation | Product Ratio | Selectivity (%) |

| 1-Hexyl 3,5-dinitrobenzoate | C4/C5 | 14 | 93 |

Data adapted from a study on remote C(sp³)–H bond oxygenation. escholarship.org

These findings suggest that similar principles could be applied to achieve selective oxidative transformations of this compound, potentially leading to the synthesis of valuable polyfunctionalized molecules.

Detailed Mechanisms in Transition Metal-Catalyzed Reactions Producing Chlorinated Esters

Transition metal catalysis offers powerful and versatile methods for the synthesis and functionalization of chlorinated esters. These reactions often proceed through well-defined catalytic cycles involving a series of fundamental organometallic steps.

One example is the rhodium(III)-catalyzed cascade arylation and chlorination of α-diazocarbonyl compounds to produce α-aryl-α-chloro carbonyl compounds. While not a direct chlorination of an ester, this reaction illustrates a pathway to chlorinated esters. The proposed mechanism involves:

Carbene Formation: The rhodium catalyst reacts with the diazo compound to form a rhodium-carbene intermediate.

Migratory Insertion: The arylboronic acid undergoes transmetalation with the rhodium center, followed by migratory insertion of the carbene into the rhodium-aryl bond.

Chlorination: The resulting rhodium enolate is then intercepted by an electrophilic chlorine source, such as N-chlorosuccinimide (NCS), to afford the α-aryl-α-chloro ester.

Catalyst Regeneration: The active rhodium catalyst is regenerated to complete the catalytic cycle.

Another important class of reactions is the cross-coupling of α-chloroesters with various nucleophiles, catalyzed by metals such as iron, palladium, or nickel. For example, the iron-catalyzed cross-coupling of α-chloroesters with aryl Grignard reagents likely proceeds through a mechanism involving: semanticscholar.org

Oxidative Addition/Reduction: The reaction may be initiated by the reduction of an iron(II) or iron(III) precatalyst to a more reactive low-valent iron species.

Single-Electron Transfer (SET): The low-valent iron species can then undergo a single-electron transfer to the α-chloroester, leading to the formation of an alkyl radical and an iron(I) halide species.

Radical Recombination/Reductive Elimination: The alkyl radical can then be trapped by an arylated iron species, followed by reductive elimination to form the C-C bond and regenerate the active catalyst.

These mechanistic pathways highlight the versatility of transition metals in facilitating the formation and transformation of C-Cl bonds in ester frameworks, often with high levels of control and selectivity.

Synthetic Applications and Intermediate Utility of Methyl 2 Chlorohexanoate

Role as a Key Intermediate in Organic Synthesis

The utility of methyl 2-chlorohexanoate as a key intermediate stems from the reactivity of both the ester and the carbon-chlorine bond. The electron-withdrawing nature of the adjacent ester group activates the α-carbon, making the chlorine atom a good leaving group for nucleophilic substitution reactions. This dual functionality allows for sequential or one-pot modifications, rendering it a valuable tool for synthetic chemists.

Precursor to Other Chloro Esters and Carboxylic Acid Derivatives

This compound can be readily converted into other esters through a process known as transesterification. This reaction involves the exchange of the methyl group for a different alkyl or aryl group by reacting the ester with an alcohol in the presence of an acid or base catalyst. For instance, treatment with ethanol under acidic conditions would yield ethyl 2-chlorohexanoate. This allows for the fine-tuning of the ester's properties, such as solubility and reactivity, to suit the requirements of a subsequent synthetic step.

Furthermore, the ester group can be hydrolyzed to the corresponding carboxylic acid, 2-chlorohexanoic acid, under either acidic or basic conditions. This transformation is fundamental as it opens up access to a wide array of other carboxylic acid derivatives. For example, the resulting 2-chlorohexanoic acid can be converted into the corresponding acid chloride, amide, or anhydride, each with its own unique reactivity and applications in synthesis.

Table 1: Transformation of this compound into other Carboxylic Acid Derivatives

| Starting Material | Reagents and Conditions | Product |

| This compound | Ethanol, H+ (catalyst) | Ethyl 2-chlorohexanoate |

| This compound | H3O+ or OH-, then H3O+ | 2-Chlorohexanoic acid |

| 2-Chlorohexanoic acid | Thionyl chloride (SOCl2) | 2-Chlorohexanoyl chloride |

| 2-Chlorohexanoyl chloride | Ammonia (NH3) | 2-Chlorohexanamide |

Building Block for Complex Organic Molecule Assembly

The ability of this compound to undergo nucleophilic substitution at the α-carbon makes it an excellent building block for the construction of more complex molecular architectures. A wide variety of nucleophiles can displace the chloride ion, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. This allows for the introduction of diverse functional groups at the 2-position of the hexanoate (B1226103) chain.

For example, reaction with a soft nucleophile, such as the enolate of a malonic ester, can be used to extend the carbon chain. Subsequent hydrolysis and decarboxylation would yield a substituted hexanoic acid derivative. Similarly, reaction with amines, thiols, or alkoxides can introduce nitrogen, sulfur, or oxygen functionalities, respectively. This versatility is crucial in the total synthesis of natural products and other complex organic targets where precise control over the molecular structure is essential.

Applications in the Synthesis of Bioactive Compounds and Agrochemicals

The structural motif of a substituted hexanoic acid is present in a number of biologically active compounds and agrochemicals. This compound serves as a convenient starting material for the synthesis of such molecules. The introduction of specific substituents at the 2-position via nucleophilic substitution can lead to compounds with desired biological activities.

While specific examples directly utilizing this compound in the synthesis of commercialized bioactive compounds or agrochemicals are not extensively documented in publicly available literature, the analogous reactivity of other α-chloro esters is well-established in this field. For instance, α-chloro esters are known intermediates in the synthesis of certain herbicides and fungicides. The chloro substituent can be displaced by a variety of heterocyclic or aromatic moieties that are often crucial for the biological activity of the final product. The hexyl chain can also contribute to the lipophilicity of the molecule, which is an important factor for its absorption and transport in biological systems.

Potential in Stereoselective Synthesis of Chiral Hexanoic Acid Derivatives

The presence of a stereocenter at the α-carbon in many biologically active hexanoic acid derivatives highlights the importance of stereoselective synthesis. This compound, being a racemic mixture, presents an opportunity for the development of stereoselective reactions to access enantiomerically pure or enriched products.

Several strategies can be envisioned for the stereoselective synthesis of chiral hexanoic acid derivatives starting from this compound. One approach involves the use of chiral catalysts to effect an enantioselective nucleophilic substitution. A chiral catalyst can preferentially interact with one enantiomer of the starting material or guide the incoming nucleophile to attack from a specific face, leading to the formation of a product with high enantiomeric excess.

Another potential route is through enzymatic resolution. Certain enzymes, such as lipases, can exhibit high stereoselectivity in the hydrolysis or transesterification of esters. By treating racemic this compound with a suitable lipase, it may be possible to selectively react with one enantiomer, leaving the other enantiomer unreacted and thus allowing for their separation.

Furthermore, stereoselective reduction of the carbonyl group of the ester, although not directly influencing the chirality at the α-carbon, can be a key step in the synthesis of more complex chiral molecules where the resulting alcohol functionality is further manipulated. While specific and detailed research on the stereoselective transformations of this compound is not abundant, the principles of asymmetric synthesis provide a clear framework for its potential in this area.

Future Research Directions and Emerging Methodologies

Development of Sustainable and Green Synthetic Methodologies for α-Chloro Esters

The principles of green chemistry are increasingly being applied to the synthesis of α-chloro esters to minimize environmental impact and enhance safety. Research in this area is multifaceted, exploring alternative solvents, renewable reagents, and innovative process technologies.

One promising approach is the use of biocatalysis. For instance, enzymatic routes for esterification are being explored as a more environmentally friendly alternative to traditional chemical methods. Lipases, such as Novozym® 435, have demonstrated efficacy in catalyzing ester synthesis in solvent-free media, which could be adapted for the production of precursors to α-chloro esters. researchgate.net The activation of dicarboxylic acids through esterification with halogenated alcohols like 2-chloroethanol, while potentially harmful to the biocatalyst, points towards the exploration of more robust enzymes for direct chlorination or for the synthesis of precursors. mdpi.com

The use of greener solvents is another critical area of development. Ethyl esters, which can be derived from renewable resources, are being investigated as green solvents for various chemical processes. mdpi.comnih.gov Their application in the synthesis of α-chloro esters could significantly reduce the reliance on volatile and hazardous organic solvents. Supercritical fluids, such as carbon dioxide, also represent a sustainable alternative, offering benefits in terms of reduced solvent waste and easier product separation. nih.gov

Flow chemistry, or continuous-flow synthesis, offers significant advantages in terms of safety, efficiency, and scalability. nih.govthieme-connect.de The precise control over reaction parameters such as temperature, pressure, and residence time in a microreactor can lead to higher yields and purities. researchgate.net This technology is particularly well-suited for reactions involving hazardous reagents or intermediates, making it a viable option for the chlorination of esters.

Furthermore, the development of catalytic systems that utilize benign chlorinating agents is a key research focus. A notable example is the catalytic enantioselective α-chlorination of ketones using sodium chloride (NaCl) as the chlorine source, which represents a significant departure from traditional, more corrosive electrophilic chlorinating reagents. nih.gov Adapting such methodologies to the synthesis of α-chloro esters could provide a much greener and safer synthetic route.

| Green Methodology | Key Advantages | Potential Application for α-Chloro Esters |

| Biocatalysis | Mild reaction conditions, high selectivity, use of renewable enzymes. | Enzymatic synthesis of hexanoic acid esters as precursors, followed by chlorination. |

| Green Solvents | Reduced toxicity and environmental impact, potential for recycling. | Use of ethyl esters or supercritical CO2 as reaction media for chlorination. |

| Flow Chemistry | Enhanced safety, improved reaction control, scalability. | Continuous production of methyl 2-chlorohexanoate with precise control over chlorination. |

| Greener Reagents | Use of abundant and non-toxic reagents. | Catalytic α-chlorination using NaCl as the chlorine source. |

Advanced Spectroscopic Techniques for In-situ Reaction Monitoring and Kinetic Studies

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing the synthesis and transformation of α-chloro esters. Advanced spectroscopic techniques that allow for in-situ, real-time monitoring are becoming indispensable tools for researchers.

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for tracking the progress of chemical reactions in real-time. By monitoring the characteristic vibrational frequencies of functional groups, researchers can follow the consumption of reactants and the formation of products and intermediates. For example, the carbonyl stretch of the ester group in this compound and its precursors would provide a clear spectroscopic handle to monitor the reaction progress. This technique is applicable across a wide range of reaction conditions, including varying temperatures and pressures, and can be used in both batch and flow reactors.

Nuclear Magnetic Resonance (NMR) spectroscopy is another invaluable tool for in-situ reaction analysis. Time-resolved ¹H NMR and ¹³C NMR spectroscopy can provide detailed structural information about all species present in a reaction mixture, allowing for the unambiguous identification of reactants, intermediates, and products. This enables the quantitative determination of their concentrations as a function of time, which is essential for detailed kinetic studies. For the synthesis of this compound, NMR could be used to monitor the disappearance of the α-proton signal of the precursor ester and the appearance of the corresponding signal in the chlorinated product.

These advanced spectroscopic methods provide a wealth of data that can be used to:

Determine reaction rates and orders.

Identify and characterize transient intermediates.

Elucidate complex reaction mechanisms.

Optimize reaction conditions for improved yield and selectivity.

The data generated from these in-situ techniques can be used to build accurate kinetic models of the reactions involved in the synthesis and transformation of this compound, leading to more efficient and robust chemical processes.

| Spectroscopic Technique | Information Provided | Application in this compound Chemistry |

| In-situ FTIR | Real-time concentration changes of functional groups. | Monitoring the conversion of the ester precursor and formation of the C-Cl bond. |

| In-situ NMR | Detailed structural information and quantification of all species. | Elucidating reaction pathways and determining kinetic parameters for chlorination. |

Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools in chemical synthesis, offering the potential to accelerate the discovery and optimization of new reactions. mdpi.com These computational approaches can analyze vast datasets of chemical reactions to identify patterns and relationships that are not readily apparent to human researchers.

In the context of this compound, AI and ML could be applied in several ways:

Reaction Prediction: Machine learning models can be trained on large databases of known chemical reactions to predict the most likely outcome of a novel reaction. nih.gov For example, a model could be developed to predict the regioselectivity and stereoselectivity of the chlorination of various hexanoate (B1226103) esters under different conditions. This would allow researchers to screen a wide range of potential substrates and reagents in silico, saving significant time and resources.

Optimization of Reaction Conditions: AI algorithms can be used to optimize reaction parameters such as temperature, solvent, catalyst, and reactant concentrations to maximize the yield and selectivity of a desired product. researchgate.net By employing techniques like Bayesian optimization, these algorithms can efficiently explore the multi-dimensional parameter space of a reaction, leading to the identification of optimal conditions with a minimal number of experiments. researchgate.net

Catalyst Design: Machine learning can aid in the design of new and improved catalysts for the synthesis and transformation of α-chloro esters. By correlating the structural features of catalysts with their observed activity and selectivity, ML models can predict the performance of novel catalyst candidates. This data-driven approach can guide the synthesis of more efficient and selective catalysts.

The successful application of AI and ML in this field relies on the availability of large, high-quality datasets of chemical reactions. As more experimental data becomes available in structured, machine-readable formats, the predictive power and utility of these computational tools are expected to grow significantly.

| AI/ML Application | Description | Relevance to this compound |

| Reaction Prediction | Models trained on existing data to predict the products of new reactions. | Predicting the outcome of chlorination reactions on hexanoate derivatives. |

| Condition Optimization | Algorithms to identify the optimal set of reaction parameters. | Maximizing the yield and purity of this compound synthesis. |

| Catalyst Design | Predicting the performance of novel catalysts based on their structure. | Designing more efficient and selective catalysts for α-chloro ester transformations. |

Exploration of Novel Catalytic Systems for this compound Transformations

The development of novel and more efficient catalytic systems is a cornerstone of modern organic synthesis. For the transformation of this compound and other α-chloro esters, several promising areas of catalyst research are being actively explored.

Enantioselective Catalysis: The synthesis of chiral α-chloro esters with high enantiomeric excess is of significant interest, as these compounds are valuable building blocks for the synthesis of pharmaceuticals and other biologically active molecules. Recent advances in organocatalysis have led to the development of chiral catalysts that can promote the enantioselective α-chlorination of carbonyl compounds. For example, chiral squaramide catalysts have been shown to effectively catalyze the reaction of silyl (B83357) ketene (B1206846) acetals with N-chlorosuccinimide to produce tertiary α-chloro esters with high enantioselectivity. researchgate.netnih.gov Similarly, isothiourea catalysts have been used for the asymmetric α-chlorination of activated aryl acetic acid esters. nih.gov The application of such catalysts to the synthesis of chiral this compound is a promising avenue for future research.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling a wide range of transformations under mild and environmentally friendly conditions. rsc.org Metallaphotoredox catalysis, which combines a photoredox catalyst with a transition metal catalyst, has been successfully applied to the cross-electrophile coupling of α-chloro carbonyls with aryl halides. nih.gov This strategy could be employed for the functionalization of this compound, allowing for the introduction of various aryl groups at the α-position. Furthermore, the development of metal-free photocatalysts, such as carbon dots, offers a more sustainable approach to these transformations. nih.govrsc.org

Biocatalysis: Enzymes offer unparalleled selectivity and efficiency for many chemical transformations. In the context of α-chloro esters, biocatalysts can be used for stereoselective reductions. For example, reductases from baker's yeast (Saccharomyces cerevisiae) have been used for the stereoselective reduction of α-chloro-β-keto esters to produce α-chloro-β-hydroxy esters with high diastereoselectivity and enantioselectivity. thieme-connect.de Such biocatalytic methods could be applied to transform this compound into valuable chiral building blocks.

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as versatile organocatalysts capable of mediating a wide range of chemical transformations. researchgate.net Their unique reactivity can be harnessed for the activation of α-chloro esters, enabling novel synthetic pathways. Research into NHC-catalyzed transformations of compounds like this compound could lead to the development of new methods for C-C and C-X bond formation.

| Catalytic System | Transformation Type | Potential Application for this compound |

| Chiral Organocatalysts | Enantioselective α-chlorination | Synthesis of optically active this compound. |

| Photocatalysis | Cross-coupling, functionalization | Arylation and other C-C bond-forming reactions at the α-position. |

| Biocatalysis | Stereoselective reductions | Synthesis of chiral chlorohydrins from this compound. |

| N-Heterocyclic Carbenes | Various C-C and C-X bond formations | Novel functionalization reactions of this compound. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-chlorohexanoate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves esterification of 2-chlorohexanoic acid with methanol under acidic catalysis (e.g., H₂SO₄). Key variables include temperature (optimized between 60–80°C), molar ratio of reactants (1:2 acid-to-methanol), and reaction time (6–12 hours). Purity can be monitored via gas chromatography (GC) with flame ionization detection (FID) to track unreacted starting materials. Yield optimization requires balancing reaction kinetics and equilibrium displacement, often achieved by Dean-Stark traps for water removal .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data interpretation address common ambiguities?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation. The chloro substituent at C2 splits adjacent protons into distinct multiplets (δ 4.2–4.5 ppm for CH₂Cl). Infrared (IR) spectroscopy identifies ester carbonyl stretches (~1740 cm⁻¹) and C-Cl bonds (~650 cm⁻¹). Ambiguities in integration ratios (e.g., overlapping signals) may require 2D NMR (COSY, HSQC) or spiking with authentic standards .

Q. What critical safety protocols should be implemented when handling this compound in catalytic studies requiring elevated temperatures?

- Methodological Answer : Use chemically resistant gloves (nitrile or neoprene) and full-body protective suits to prevent skin contact. Conduct reactions in fume hoods with blast shields, as thermal decomposition may release toxic HCl gas. Emergency procedures should include neutralizing spills with sodium bicarbonate and disposing of contaminated materials via approved hazardous waste channels .

Advanced Research Questions

Q. How can competing reaction pathways during the synthesis of this compound be systematically evaluated to minimize byproduct formation?

- Methodological Answer : Kinetic studies using in-situ FTIR or reaction calorimetry can identify intermediates (e.g., acyl chlorides). Computational modeling (DFT) predicts activation energies for alternative pathways, such as elimination (forming hexenoate esters) vs. esterification. Byproduct suppression requires precise control of proton activity (via buffer systems) and avoiding excess acid catalysts .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., boiling point, solubility) of this compound across different studies?

- Methodological Answer : Discrepancies may arise from impurities or measurement methodologies. Reproduce experiments using standardized protocols (e.g., ASTM distillation for boiling points, shake-flask method for solubility). Compare results with quantum mechanical calculations (e.g., COSMO-RS for solubility parameters) to validate experimental accuracy .

Q. How should researchers design stability studies to assess the compound’s reactivity under varying storage conditions (light, humidity, temperature)?

- Methodological Answer : Conduct accelerated stability testing using ICH Q1A guidelines. Expose samples to controlled stressors: UV light (ICH Option 2), 75% relative humidity, and temperatures up to 40°C. Analyze degradation products via LC-MS and quantify hydrolytic pathways (e.g., ester cleavage to 2-chlorohexanoic acid) using kinetic modeling .

Q. What analytical approaches differentiate between stereochemical isomers or regioisomers in derivatives of this compound?

- Methodological Answer : Chiral chromatography (e.g., HPLC with amylose-based columns) or enantioselective NMR shift reagents (e.g., Eu(hfc)₃) can resolve stereoisomers. Regioisomers are distinguished via fragmentation patterns in high-resolution mass spectrometry (HRMS) or NOESY correlations in NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.